molecular formula C7H12N2O3 B1420187 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate CAS No. 1185476-83-8

3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate

Cat. No. B1420187
M. Wt: 172.18 g/mol
InChI Key: MDMXYLCZFIDEJP-UHFFFAOYSA-N
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Description

“3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate” is a chemical compound with the CAS Number: 1185476-83-8 . It has a molecular weight of 172.18 . The IUPAC name for this compound is 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrate . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate” is 1S/C7H10N2O2.H2O/c1-6-8-3-5-9(6)4-2-7(10)11;/h3,5H,2,4H2,1H3,(H,10,11);1H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate” is a solid at room temperature . It has a molecular weight of 172.18 .

Scientific Research Applications

Drug Synthesis

This compound, with the CAS number 1185476-83-8 , is a building block in the synthesis of various drugs . Its imidazole ring, a common motif in pharmacology, is particularly useful in creating molecules that can interact with biological systems. For instance, it can be used to synthesize novel antifungal or antibacterial agents due to the imidazole ring’s ability to disrupt microbial cell membranes.

Material Science

In material science, this compound’s unique structure allows for the creation of polymers with specific properties . The imidazole group can act as a site for polymerization, leading to materials with potential applications in biodegradable plastics, coatings, and adhesives.

Chemical Synthesis

As a reagent, 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate is used in chemical synthesis to introduce the imidazole moiety into larger molecules . This can be crucial for the development of organic compounds with specific desired properties, such as increased stability or reactivity.

Chromatography

In chromatography, this compound can be used to modify silica gels, which are used as stationary phases . The imidazole ring can interact with various analytes, improving the separation of substances in complex mixtures.

Analytical Chemistry

In analytical chemistry, derivatives of this compound can serve as pH indicators or fluorescent tags due to the imidazole ring’s ability to accept and donate electrons . This makes it valuable for tracking and analyzing biochemical reactions.

Biochemistry Research

The compound is also used in biochemistry research to study enzyme-catalyzed reactions . The imidazole group can mimic certain amino acid side chains, helping to elucidate enzyme mechanisms.

Medicinal Chemistry

In medicinal chemistry, this compound is a precursor for the synthesis of molecules that can modulate biological targets . It can be used to create ligands for receptors or enzymes, aiding in the discovery of new therapeutic agents.

Agricultural Chemistry

Lastly, in agricultural chemistry, 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate can be used to develop new pesticides or herbicides . The imidazole ring’s reactivity with various biological systems makes it a candidate for controlling pests and weeds.

Safety And Hazards

The safety information for “3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate” indicates that it may cause respiratory irritation and could be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed, one should call a poison center or doctor/physician if they feel unwell .

properties

IUPAC Name

3-(2-methylimidazol-1-yl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.H2O/c1-6-8-3-5-9(6)4-2-7(10)11;/h3,5H,2,4H2,1H3,(H,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMXYLCZFIDEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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